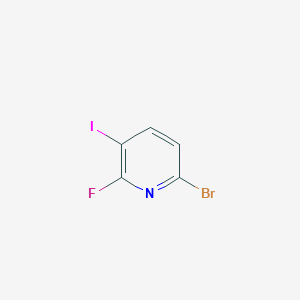

6-Bromo-2-fluoro-3-iodopyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. researchgate.netglobalresearchonline.net Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, distinguish it from its carbocyclic analog, benzene. numberanalytics.comfiveable.me This nitrogen atom imparts basicity and polarity, influencing the molecule's reactivity and intermolecular interactions. fiveable.me

The pyridine core is a privileged scaffold, appearing in a vast array of biologically active compounds, including natural products like vitamins (niacin and pyridoxine) and alkaloids, as well as a multitude of synthetic drugs. researchgate.netwisdomlib.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their use as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. wisdomlib.orgnih.gov Beyond medicine, pyridine-based compounds are integral to the agrochemical industry as herbicides and insecticides and are used in the development of advanced functional materials such as conducting polymers. researchgate.netnumberanalytics.com The immense utility of this heterocyclic system continually drives research into new methods for its synthesis and functionalization. nih.gov

Overview of Polyhalogenated Pyridines in Complex Molecule Synthesis

The introduction of multiple halogen atoms onto the pyridine ring creates a class of exceptionally useful synthetic intermediates known as polyhalogenated pyridines. These compounds serve as versatile platforms for the construction of highly substituted pyridines, which are often challenging to synthesize through other means. The key to their utility lies in the differential reactivity of the various carbon-halogen bonds. nih.gov

Chemists can exploit the distinct electronic environments of the different positions on the pyridine ring (e.g., positions ortho, meta, or para to the ring nitrogen) to achieve site-selective reactions. rsc.org For instance, in transition-metal-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl, allowing for stepwise and controlled installation of different substituents. nih.gov This chemoselectivity enables a modular approach to building complex molecules, where different functional groups can be introduced sequentially at specific positions on the pyridine core. This strategic functionalization is crucial for creating libraries of compounds for drug discovery and for the total synthesis of complex natural products. acs.orgacs.org

Contextualizing 6-Bromo-2-fluoro-3-iodopyridine in Advanced Organic Synthesis

This compound is a prime example of a polyhalogenated pyridine designed for advanced organic synthesis. Its structure is particularly noteworthy as it contains three different halogen atoms—iodine, bromine, and fluorine—each offering a distinct handle for chemical modification.

The reactivity of the halogens on this scaffold is dictated by their intrinsic properties and their position on the pyridine ring. The carbon-iodine bond at the 3-position is generally the most reactive site for transformations like Suzuki, Stille, or Sonogashira cross-coupling reactions. Following the initial reaction at the C-I bond, the carbon-bromine bond at the 6-position provides a second site for a subsequent cross-coupling, typically requiring more forcing conditions.

The fluorine atom at the 2-position, activated by its position ortho to the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The presence of these three distinct points of reactivity in a single, stable molecule makes this compound a highly valuable and versatile building block for the efficient synthesis of complex, polysubstituted pyridine derivatives.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1599474-54-0 |

| Molecular Formula | C₅H₂BrFIN |

| Molecular Weight | 301.88 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=NC(=C1)Br)F)I |

| InChI Key | OUOXDHCCDFQUTK-UHFFFAOYSA-N |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2-fluoro-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOXDHCCDFQUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Analysis in Research on 6 Bromo 2 Fluoro 3 Iodopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 6-bromo-2-fluoro-3-iodopyridine, ¹H and ¹³C NMR spectroscopy would provide crucial information about the arrangement of atoms within the molecule. The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine (B92270) ring. The chemical shifts and coupling constants of these signals would be influenced by the electronic effects of the three different halogen substituents.

Similarly, the ¹³C NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The chemical shifts would be highly dependent on the attached halogen atom and their position relative to the nitrogen atom. For instance, the carbon atom bonded to the highly electronegative fluorine atom would likely exhibit a characteristic splitting pattern due to C-F coupling.

NMR spectroscopy is also pivotal in monitoring the progress of chemical reactions involving this compound. For example, in substitution reactions where one of the halogens is replaced, the appearance of new signals and the disappearance of starting material signals in the NMR spectrum can confirm the transformation and determine the reaction's yield and purity. acs.org In the synthesis of related pyridine derivatives, reaction progress is often monitored by ¹H NMR due to similar retention factors of starting materials and products in thin-layer chromatography. acs.org

Mass Spectrometry Techniques in Comprehensive Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its elemental formula, C₅H₂BrFIN. aobchem.comamazonaws.com The precise mass measurement afforded by HRMS can distinguish the target compound from other molecules with the same nominal mass.

The electron impact (EI) ionization method in mass spectrometry often results in the fragmentation of the molecule. rsc.orguni.lu The analysis of these fragment ions can provide further structural information. For this compound, characteristic fragmentation patterns would involve the loss of halogen atoms or other small neutral molecules, helping to piece together the molecular structure. Coupled gas chromatography-mass spectrometry (GC/MS) can be used for the analysis of complex mixtures containing halogenated pyridines. uni-muenchen.de

Predicted Collision Cross Section (CCS) for 6-bromo-2-fluoro-3-(trifluoromethyl)pyridine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 243.93794 | 140.3 |

| [M+Na]⁺ | 265.91988 | 154.5 |

| [M-H]⁻ | 241.92338 | 141.2 |

| [M+NH₄]⁺ | 260.96448 | 160.5 |

| [M+K]⁺ | 281.89382 | 142.8 |

| [M+H-H₂O]⁺ | 225.92792 | 137.6 |

| [M+HCOO]⁻ | 287.92886 | 156.5 |

| [M+CH₃COO]⁻ | 301.94451 | 188.3 |

| [M+Na-2H]⁻ | 263.90533 | 147.5 |

| [M]⁺ | 242.93011 | 153.7 |

| [M]⁻ | 242.93121 | 153.7 |

This table presents the predicted collision cross section (CCS) values for various adducts of the related compound 6-bromo-2-fluoro-3-(trifluoromethyl)pyridine, calculated using CCSbase. uni.lu These values are crucial for ion mobility-mass spectrometry studies.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule. The IR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to the vibrational modes of the pyridine ring and the carbon-halogen bonds.

The C-F bond stretching frequency is typically observed in the region of 1000-1400 cm⁻¹, and its exact position can be influenced by the electronic environment of the pyridine ring. researchgate.net The C-Br and C-I stretching vibrations occur at lower frequencies, typically below 800 cm⁻¹. The positions of these bands can provide information about the strength of the carbon-halogen bonds.

The vibrational modes of the pyridine ring itself, such as ring stretching and bending vibrations, would also be present in the spectra. The substitution pattern of the halogens would influence the frequencies and intensities of these ring vibrations. A complete vibrational assignment can often be achieved by comparing the experimental spectra with theoretical calculations, such as those obtained from Density Functional Theory (DFT). researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Pyridine Derivatives

If suitable single crystals of the compound can be grown, X-ray analysis would reveal accurate bond lengths, bond angles, and torsion angles. mdpi.com This data would provide a detailed picture of the molecular geometry, including any distortions from ideal planarity in the pyridine ring caused by the bulky halogen substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as halogen bonding or π-π stacking, would be elucidated. nih.govnih.gov The study of related pyridine derivatives has shown that intermolecular hydrogen bonds and π-π stacking interactions are common features in their crystal structures. nih.govnih.gov

Crystallographic Data for Representative Pyridine Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO Precursor I | Monoclinic | P2₁/c | mdpi.com |

| 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO Precursor II | Monoclinic | P2₁ | mdpi.com |

| 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO Precursor III | Monoclinic | P2₁ | mdpi.com |

| 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (Compound 8) | Triclinic | P1 | mdpi.com |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations could be employed to optimize its molecular geometry, predict its vibrational frequencies, and calculate its electronic properties. d-nb.infomdpi.comresearchgate.net

DFT calculations can provide valuable insights into the reactivity of the molecule by mapping the molecular electrostatic potential (MEP). The MEP surface visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information can be used to predict the sites of electrophilic and nucleophilic attack. For instance, in related halogenated pyridines, DFT calculations have been used to assess the polarization of halogen substituents, which is crucial for understanding their potential as halogen bond donors. d-nb.info

Molecular Orbital Analysis: HOMO and LUMO Energies and Charge Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.govmdpi.commaterialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The HOMO-LUMO energy gap is an important parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density in these frontier orbitals, indicating which atoms are most involved in electronic transitions and chemical reactions. This analysis can also shed light on intramolecular charge transfer properties, which are important for understanding the molecule's spectroscopic behavior. acs.org In studies of similar brominated pyridine derivatives, the HOMO-LUMO gap has been calculated to characterize chemical reactivity and kinetic stability. mdpi.com

Calculated HOMO-LUMO Energies for a Related Pyridine Derivative

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Methanol | -6.879 | -1.475 | 5.403 | mdpi.com |

| Water | -6.880 | -1.475 | 5.406 | mdpi.com |

| DMSO | -6.880 | -1.475 | 5.405 | mdpi.com |

| Gas | -6.880 | -1.475 | 5.406 | mdpi.com |

This table shows the calculated HOMO, LUMO, and energy gap values for 3-bromo-2-hydroxypyridine (B31989) in different solvents, as determined by TD-DFT calculations. mdpi.com This data illustrates the influence of the solvent on the electronic properties of a related pyridine derivative.

Predictive Modeling of Regioselectivity and Reaction Mechanisms

Predictive modeling, utilizing quantum chemical calculations, is a powerful tool for elucidating the complex reactivity of polyhalogenated heterocycles like this compound. The regioselectivity of this compound in various reactions is dictated by the interplay of the electronic properties of the pyridine ring and the distinct characteristics of the three different halogen substituents.

The pyridine nitrogen atom strongly activates the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr). In this compound, these positions are occupied by a fluorine atom (C2) and a bromine atom (C6). Computational models, such as those based on Density Functional Theory (DFT), can predict the most likely site of reaction by calculating activation barriers for nucleophilic attack at each position.

Key factors influencing the regioselectivity include:

Leaving Group Ability : In many SNAr reactions, the rate-determining step is the initial addition of the nucleophile, and the reactivity order is often F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. nih.gov However, in reactions where the expulsion of the leaving group is rate-determining or in metal-catalyzed cross-coupling reactions, the order is typically I > Br > Cl > F. rsc.org

Electronic Activation : The fluorine at the C2 position, being highly electron-withdrawing, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increases the positive charge on the C2 carbon, making it a prime target for nucleophiles. chemrxiv.org

Reaction Type : The mechanism and resulting regioselectivity are highly dependent on the reaction conditions. For instance, in copper-catalyzed amination of 2-fluoro-5-iodopyridine, a competition between catalytic substitution of iodine and non-catalytic substitution of fluorine is observed. clockss.org Similarly, in palladium-catalyzed Suzuki-Miyaura coupling reactions, the reaction typically occurs at the position bearing the more reactive halide based on carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl). rsc.org

For this compound, predictive models suggest a nuanced reactivity profile. In SNAr reactions with strong nucleophiles, substitution is often favored at the C2 or C6 positions due to activation by the ring nitrogen. The highly activating fluorine at C2 may direct nucleophiles to that site. Conversely, in palladium-catalyzed cross-coupling reactions, the C-I bond at the C3 position is the most likely to undergo oxidative addition, leading to substitution at that site. rsc.org The C-Br bond at C6 would be the next most reactive site under these conditions.

Table 1: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Predicted Primary Reactive Site | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C2-F or C6-Br | Strong activation by ring nitrogen; high electronegativity of fluorine at C2 enhances electrophilicity. |

| Suzuki-Miyaura Coupling (Pd-catalyzed) | C3-I | Lowest carbon-halogen bond dissociation energy (C-I), favoring oxidative addition. rsc.org |

| Halogen-Metal Exchange | C3-I | Iodine is most readily exchanged with organolithium or magnesium reagents. amazonaws.com |

Molecular Electrostatic Potential (MEP) Mapping for Understanding Reactivity

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.netmdpi.com

In an MEP map, regions of negative potential (typically colored red) are electron-rich and represent likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prime targets for nucleophilic attack. researchgate.netresearchgate.net

For this compound, a theoretical MEP map would display distinct features:

Positive Potential (Blue Regions) : Significant positive potential is expected on the carbon atoms of the pyridine ring, especially at the C2, C4, and C6 positions. This is due to the strong electron-withdrawing effect of the ring nitrogen and the fluorine atom. These blue regions indicate high susceptibility to attack by nucleophiles. chemrxiv.org

Negative Potential (Red/Yellow Regions) : A region of strong negative potential would be localized around the highly electronegative fluorine atom. The nitrogen atom's lone pair would also constitute a negative region. mdpi.com

Sigma-Holes : The bromine and iodine atoms are expected to exhibit a phenomenon known as a "sigma-hole." This is a region of positive electrostatic potential on the outermost surface of the halogen atom, opposite to the C-Br or C-I bond. diva-portal.org This positive cap makes these halogens potential halogen bond donors, an interaction that can influence reaction mechanisms and molecular recognition.

The MEP map provides a clear visual rationale for the molecule's reactivity. The pronounced positive potential on the ring carbons confirms their electrophilic nature, aligning with the predictions for SNAr reactions. The sigma-hole on the iodine atom can facilitate its interaction with catalysts or nucleophiles, contributing to the high reactivity of the C-I bond in cross-coupling reactions.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics and Reactivity Implications for this compound

| Molecular Region | Predicted MEP | Implication for Reactivity |

| C2 Carbon | Strongly Positive (Blue) | Highly susceptible to nucleophilic attack. |

| C6 Carbon | Positive (Blue) | Susceptible to nucleophilic attack. |

| C3 Carbon | Slightly Positive/Neutral | Less activated for SNAr compared to C2/C6, but reactive in other mechanisms. |

| Fluorine Atom | Strongly Negative (Red) | Site for electrophilic interaction; strongly activates the C2 position. |

| Bromine/Iodine Atoms | Positive "Sigma-Hole" on the exterior | Can act as a halogen bond donor, influencing catalytic cycles and intermolecular interactions. |

| Nitrogen Atom | Negative (Red/Yellow) | Basic site, susceptible to protonation or coordination with Lewis acids. |

Applications and Synthetic Utility of 6 Bromo 2 Fluoro 3 Iodopyridine in Complex Molecule Synthesis

Versatile Building Block for Highly Functionalized and Multisubstituted Pyridines

6-Bromo-2-fluoro-3-iodopyridine serves as an exceptional scaffold for the synthesis of highly functionalized and multisubstituted pyridines. The differential reactivity of the C-F, C-Br, and C-I bonds allows for a programmed, stepwise introduction of various substituents onto the pyridine (B92270) core. This regiochemical control is paramount in the construction of complex molecules where precise substituent placement is critical for function.

The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. rsc.org In contrast, the bromine at the 6-position and the iodine at the 3-position are more amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. rsc.orgresearchgate.net This orthogonal reactivity allows chemists to selectively functionalize one position while leaving the others intact for subsequent transformations.

For instance, the iodine atom can be selectively displaced via cross-coupling reactions without affecting the bromine or fluorine atoms. Subsequently, the bromine atom can undergo a different cross-coupling reaction, followed by the substitution of the fluorine atom. This sequential functionalization strategy provides a powerful tool for creating a diverse library of polysubstituted pyridines from a single starting material. acs.orgscilit.com

The ability to perform "halogen dance" reactions further enhances the synthetic utility of this compound. acs.orgscilit.com Under specific basic conditions, the halogen atoms can migrate to different positions on the pyridine ring, leading to the formation of new, uniquely substituted isomers that would be difficult to access through other synthetic routes. researchgate.netresearchgate.net

Table 1: Regioselective Reactions of this compound

| Position | Halogen | Typical Reaction Type | Example Reaction |

|---|---|---|---|

| 2 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Reaction with amines, alcohols, thiols |

| 3 | Iodo | Transition-Metal-Catalyzed Cross-Coupling | Suzuki, Sonogashira, Stille couplings |

Role in Medicinal Chemistry and Drug Design

The pyridine nucleus is a ubiquitous motif in pharmaceuticals, and the ability to synthesize a wide array of substituted pyridines is of paramount importance in drug discovery.

This compound is a key intermediate in the synthesis of numerous bioactive molecules and complex pharmaceutical scaffolds. rsc.orguni-muenchen.de Polysubstituted pyridines are core structures in a vast number of drugs, and this compound provides a direct and versatile route to such structures. The ability to introduce a variety of functional groups with high regioselectivity allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

The sequential cross-coupling and SNAr reactions enable the construction of intricate molecular frameworks that can be tailored to interact with specific biological targets. For example, the synthesis of kinase inhibitors often relies on the precise arrangement of substituents around a heterocyclic core to achieve high potency and selectivity.

The development of novel heterocyclic scaffolds is a key strategy in drug discovery to explore new chemical space and identify new drug candidates. The versatility of this compound as a building block allows for the creation of previously inaccessible substitution patterns on the pyridine ring. This, in turn, facilitates the generation of diverse libraries of compounds for high-throughput screening.

By systematically varying the substituents at the 2-, 3-, and 6-positions, medicinal chemists can explore the structure-activity relationships (SAR) of a particular pharmacophore and optimize its biological activity. The unique substitution patterns achievable with this starting material can lead to the discovery of new intellectual property and first-in-class drug candidates.

Contributions to Advanced Materials and Agrochemical Research

The utility of this compound extends beyond pharmaceuticals into the realms of advanced materials and agrochemicals. Polysubstituted heteroarenes are known to be important components in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. rsc.org The ability to introduce different functional groups onto the pyridine ring can be used to tune the electronic and photophysical properties of the resulting molecules.

In the field of agrochemical research, substituted pyridines are a well-established class of compounds with a wide range of applications as herbicides, insecticides, and fungicides. nih.govxinchem.com Specifically, trifluoromethylpyridines, which can be synthesized from the corresponding halopyridines, are a significant class of modern agrochemicals. jst.go.jpnih.gov The synthetic flexibility offered by this compound provides a platform for the discovery and development of new agrochemicals with improved efficacy and environmental profiles.

Strategies for Stereoselective and Asymmetric Synthesis Leveraging the Compound's Structure

While the pyridine ring itself is planar and achiral, the introduction of substituents can create stereocenters. The development of stereoselective and asymmetric methods for the synthesis of chiral pyridine derivatives is an area of active research. Although direct asymmetric transformations on this compound are not extensively reported, the functional handles it possesses allow for the application of established asymmetric synthesis strategies.

For instance, after an initial functionalization, a prochiral group could be introduced, which can then be subjected to an asymmetric reaction. Another approach involves the use of chiral catalysts or auxiliaries in the cross-coupling or substitution reactions to induce stereoselectivity. beilstein-journals.orgmdpi.comuow.edu.au For example, chiral ligands can be employed in palladium-catalyzed cross-coupling reactions to generate atropisomers or products with chiral side chains. The synthesis of chiral proline derivatives has been achieved through asymmetric 1,3-dipolar cycloaddition reactions, a strategy that could be adapted to derivatives of this compound. uow.edu.au

Table 2: Potential Asymmetric Synthesis Strategies

| Strategy | Description |

|---|---|

| Chiral Catalysis | Use of a chiral catalyst (e.g., with a chiral ligand) in cross-coupling reactions to control the stereochemistry of the product. |

| Chiral Auxiliary | Attachment of a chiral auxiliary to a substituent, which directs the stereochemical outcome of a subsequent reaction. |

Applications in Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. The highly exothermic and often hazardous reactions involving organometallic intermediates, which are common in the functionalization of halopyridines, are particularly well-suited for flow reactors. researchgate.netbeilstein-journals.org

The lithiation and subsequent functionalization of pyridines, including "halogen dance" rearrangements, can be performed with high precision and control in a continuous flow setup. researchgate.net This allows for rapid optimization of reaction conditions and safe handling of reactive intermediates. The application of continuous flow technology to the synthesis of derivatives of this compound would enable the scalable production of these valuable building blocks and their downstream products, which is crucial for their application in industrial settings, including pharmaceutical and agrochemical manufacturing. vulcanchem.com

Q & A

Basic Research Questions

Q. How can the synthesis of 6-bromo-2-fluoro-3-iodopyridine be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to minimize by-products. For example, halogen dance reactions under controlled anhydrous conditions can enhance regioselectivity . Advanced techniques like microwave-assisted synthesis (e.g., 100–150°C, 10–15 min) or continuous flow chemistry may improve efficiency by 20–30% compared to batch methods . Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.5–8.5 ppm for pyridine protons) .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting at C2) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 315.83 (calculated for C₅H₂BrFIN⁺) .

- X-ray crystallography : Resolve ambiguity in halogen positioning, particularly distinguishing iodine (van der Waals radius ~1.98 Å) from bromine (~1.85 Å) .

Q. How do the electronic effects of bromine, fluorine, and iodine influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodine at C3 acts as a superior leaving group in Suzuki-Miyaura couplings (Pd(PPh₃)₄, 80°C), while fluorine at C2 exerts an electron-withdrawing effect, directing electrophilic substitutions to C4/C5. Bromine at C6 may participate in Ullmann couplings (CuI, DMF, 120°C) .

Advanced Research Questions

Q. How should researchers address contradictory data on regioselectivity in halogen exchange reactions involving this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example:

- In DMF, iodine at C3 may undergo Finkelstein exchange (KI, 100°C), but in THF, bromine at C6 is more reactive. Use DFT calculations (B3LYP/6-31G*) to model transition states and identify kinetic vs. thermodynamic control .

- Compare results with isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) to track substitution pathways .

Q. What strategies mitigate decomposition during storage or catalytic applications?

- Methodological Answer : Decomposition pathways include:

- Hydrolysis : Store under inert gas (Ar) with molecular sieves to prevent moisture ingress.

- Photodegradation : Use amber vials and avoid UV light. Stability assays (TGA/DSC) show decomposition onset at ~180°C .

Q. How can computational modeling predict the bioactivity of derivatives based on substituent modifications?

- Methodological Answer :

- QSAR models : Correlate logP values (e.g., replacing iodine with -CF₃ increases hydrophobicity by ~0.5 log units) with membrane permeability .

- Docking studies : Simulate interactions with biological targets (e.g., kinase inhibitors) using AutoDock Vina. Fluorine at C2 enhances hydrogen bonding with ATP-binding pockets .

Q. What advanced purification techniques resolve co-eluting by-products in halogen-rich derivatives?

- Methodological Answer : Use:

- Preparative HPLC : C18 column, 0.1% TFA in acetonitrile/water (gradient: 30%→70% over 20 min).

- Crystallography : Ethanol/water (7:3) recrystallization separates isomers based on halogen size (iodine vs. bromine) .

Q. How does the steric bulk of iodine at C3 affect catalytic cycles in transition-metal-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.